molecular formula C15H14F2N4OS2 B12409514 CXCR2 antagonist 4

CXCR2 antagonist 4

Cat. No.: B12409514
M. Wt: 368.4 g/mol
InChI Key: UDCSAFOSROJLQM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CXCR2 antagonist 4 is a small molecule that inhibits the activity of the CXC chemokine receptor 2 (CXCR2). This receptor is involved in the recruitment and activation of neutrophils, which play a crucial role in inflammatory responses. This compound has shown promise in treating various inflammatory diseases, autoimmune disorders, and certain types of cancer by blocking the signaling pathways mediated by CXCR2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXCR2 antagonist 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of pyrido[3,4-d]pyrimidines as the core structure. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

CXCR2 antagonist 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogues .

Mechanism of Action

CXCR2 antagonist 4 exerts its effects by binding to the CXCR2 receptor and blocking its interaction with its natural ligands, such as CXCL8. This inhibition prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, migration, and survival. By blocking these pathways, this compound can reduce inflammation, inhibit tumor growth, and modulate immune responses .

Properties

Molecular Formula

C15H14F2N4OS2

Molecular Weight

368.4 g/mol

IUPAC Name

(2R)-2-[[5-[(2,3-difluorophenyl)methylsulfanyl]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]propan-1-ol

InChI

InChI=1S/C15H14F2N4OS2/c1-8(5-22)19-14-12-13(18-7-24-12)20-15(21-14)23-6-9-3-2-4-10(16)11(9)17/h2-4,7-8,22H,5-6H2,1H3,(H,19,20,21)/t8-/m1/s1

InChI Key

UDCSAFOSROJLQM-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F

Canonical SMILES

CC(CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F

Origin of Product

United States

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